2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide
CAS No.: 1154010-20-4
Cat. No.: VC6774971
Molecular Formula: C11H15ClN2O3S
Molecular Weight: 290.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1154010-20-4 |
|---|---|
| Molecular Formula | C11H15ClN2O3S |
| Molecular Weight | 290.76 |
| IUPAC Name | 2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide |
| Standard InChI | InChI=1S/C11H15ClN2O3S/c1-7(12)11(15)14-8(2)9-3-5-10(6-4-9)18(13,16)17/h3-8H,1-2H3,(H,14,15)(H2,13,16,17) |
| Standard InChI Key | AYMWXTIHOJTITC-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C(C)Cl |
Introduction
2-Chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide is a synthetic organic compound with a molecular formula of C11H15ClN2O3S and a molecular weight of 290.77 g/mol . This compound is part of a broader class of propanamides, which are known for their diverse applications in pharmaceuticals and chemical research. The compound's structure includes a sulfamoyl group attached to a phenyl ring, which is linked to an ethyl group that is further connected to a propanamide moiety.
Synthesis and Manufacturing
The synthesis of 2-Chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide typically involves the reaction of a chloro-substituted propanoyl chloride with an amine containing the sulfamoylphenyl group. This process requires careful control of reaction conditions to ensure high purity and yield.
Applications and Uses
While specific applications of 2-Chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide are not widely documented, compounds with similar structures are often used in pharmaceutical research due to their potential biological activities. The sulfamoyl group is known for its role in various drugs, contributing to their therapeutic effects.
Safety and Hazard Information
2-Chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide is classified with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Handling this compound requires appropriate protective equipment and adherence to safety protocols.
Research Findings and Potential
Research on 2-Chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide is limited, but its structural features suggest potential applications in medicinal chemistry. Further studies are needed to explore its biological activities and potential therapeutic uses.
Data Table: Key Information on 2-Chloro-N-[1-(4-Sulfamoylphenyl)ethyl]propanamide
| Property | Value/Description |
|---|---|
| Molecular Formula | C11H15ClN2O3S |
| Molecular Weight | 290.77 g/mol |
| CAS Number | 1154010-20-4 |
| IUPAC Name | N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide |
| InChI Code | 1S/C11H15ClN2O3S/c1-7(12)11(15)14-8(2)9-3-5-10(6-4-9)18(13,16)17/h3-8H,1-2H3,(H,14,15)(H2,13,16,17) |
| InChIKey | AYMWXTIHOJTITC-UHFFFAOYSA-N |
| Hazard Statements | H302, H315, H319, H335 |
| Price (50 mg) | Approximately €311 or $352 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume